5-phénylisoxazole

Vue d'ensemble

Description

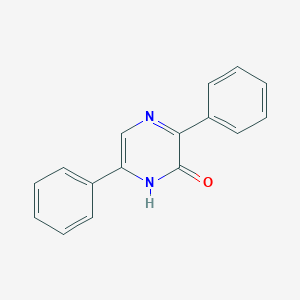

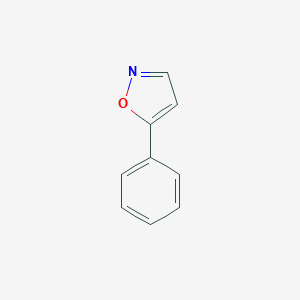

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Molecular Structure Analysis

The molecular structure of isoxazole involves a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

Applications De Recherche Scientifique

Découverte de médicaments

L'isoxazole est une fraction hétérocyclique à cinq chaînons que l'on retrouve couramment dans de nombreux médicaments disponibles dans le commerce . Il est utilisé comme une fraction cruciale dans la recherche en découverte de médicaments . La structure de base de l'isoxazole s'est avérée présenter différentes activités biologiques telles que l'activité anticancéreuse, antioxydante, antibactérienne et antimicrobienne .

Voies de synthèse

Dans le domaine de la découverte de médicaments, il est toujours impératif de libérer de nouvelles stratégies de synthèse écologiques . Parmi les diverses techniques de synthèse novatrices utilisées pour la synthèse de l'isoxazole, la plupart des méthodes de synthèse utilisent Cu (I) ou Ru (II) comme catalyseurs pour la réaction de cycloaddition (3 + 2) . Cependant, les inconvénients particuliers associés aux réactions catalysées par des métaux sont les coûts élevés, la faible abondance, la toxicité, une génération importante de déchets et la difficulté de séparation des mélanges réactionnels . Par conséquent, il est toujours impératif de développer des voies de synthèse alternatives sans métaux .

Activités biologiques

Les échafaudages d'isoxazole fonctionnalisés présentent différentes activités biologiques telles que l'activité anticancéreuse, en tant qu'inhibiteurs potentiels de la HDAC, antioxydante, antibactérienne et antimicrobienne . La revue de la littérature a révélé que la substitution de divers groupes sur le cycle isoxazole confère une activité différente .

Potentiel thérapeutique

L'isoxazole, constituant une famille importante d'hétérocycles à cinq chaînons avec un atome d'oxygène et un atome d'azote en positions adjacentes, est d'une importance immense en raison de son large spectre d'activités biologiques et de son potentiel thérapeutique

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Fluorophenyl)isoxazole, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Given the significant biological interests of isoxazoles, there is a need for a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Mécanisme D'action

Target of Action

One of the primary targets of 5-Phenylisoxazole is the Monoamine Oxidase (MAO) enzymes . These enzymes play a critical role in neurological disorders .

Mode of Action

5-Phenylisoxazole interacts with its target, the MAO enzymes, by inhibiting their action . Specifically, functionalized N′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were synthesized and utilized equally for MAO-A and MAO-B inhibition .

Biochemical Pathways

The inhibition of MAO enzymes by 5-Phenylisoxazole affects the metabolic pathways of monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the nerve terminals, which can have various downstream effects depending on the specific neurotransmitter involved .

Result of Action

The inhibition of MAO enzymes by 5-Phenylisoxazole leads to an increase in the concentration of monoamine neurotransmitters in the nerve terminals . This can result in various molecular and cellular effects, depending on the specific neurotransmitter involved .

Action Environment

The action, efficacy, and stability of 5-Phenylisoxazole can be influenced by various environmental factors. For example, the synthesis of isoxazoles, including 5-Phenylisoxazole, often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The presence of these metals in the environment could potentially influence the action of 5-Phenylisoxazole .

Analyse Biochimique

Biochemical Properties

5-Phenylisoxazole plays a critical role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized for the inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders .

Cellular Effects

The effects of 5-Phenylisoxazole on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 5-Phenylisoxazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenylisoxazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Phenylisoxazole can vary with different dosages in animal models

Metabolic Pathways

5-Phenylisoxazole is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 5-Phenylisoxazole within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of 5-Phenylisoxazole and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

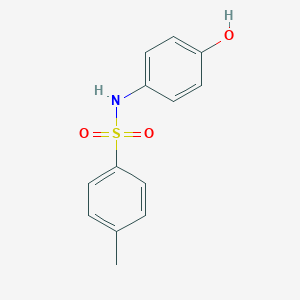

IUPAC Name |

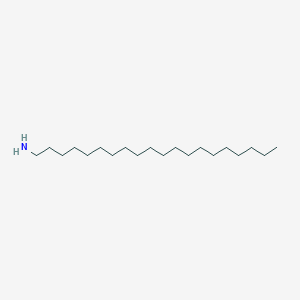

5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDLEHCXQQSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143423 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-67-3 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.